Home > Products > Screening Compounds P91201 > 5,6-Dihydroxy-Des(dimethoxy) Bosutinib
5,6-Dihydroxy-Des(dimethoxy) Bosutinib - 2468737-94-0

5,6-Dihydroxy-Des(dimethoxy) Bosutinib

Catalog Number: EVT-13560382
CAS Number: 2468737-94-0
Molecular Formula: C24H25Cl2N5O3
Molecular Weight: 502.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6-Dihydroxy-Des(dimethoxy) Bosutinib is a chemical compound derived from bosutinib, which is primarily recognized as a dual Src/Abl tyrosine kinase inhibitor. Bosutinib was approved in 2012 for the treatment of chronic myeloid leukemia, particularly in cases resistant to other therapies. The compound exhibits significant biological activity and is a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Source

The compound is synthesized from bosutinib, which originates from 3-methoxy-4-hydroxybenzoic acid as part of its synthetic pathway. Research has shown that bosutinib and its derivatives play crucial roles in targeting specific kinases involved in cancer progression .

Classification

5,6-Dihydroxy-Des(dimethoxy) Bosutinib falls under the category of quinazolinones, which are known for their diverse biological activities. This compound can be classified as a tyrosine kinase inhibitor, specifically targeting pathways implicated in cancer development and resistance mechanisms.

Synthesis Analysis

Methods

The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves several key steps, starting from 3-methoxy-4-hydroxybenzoic acid. The process typically includes:

  1. Esterification: Converting the starting material into an ester.
  2. Alkylation: Introducing alkyl groups to form intermediates.
  3. Nitration: Adding nitro groups under controlled conditions.
  4. Reduction: Reducing nitro groups to amines or hydroxyls.
  5. Cyclization: Forming the quinazolinone structure through cyclization reactions.
  6. Amination: Finalizing the structure through amination reactions.

Technical Details

The synthesis route has been optimized to enhance yield while minimizing costs and reaction time. For instance, alternative methods have been explored that avoid stringent conditions, leading to improved efficiencies in industrial production .

Molecular Structure Analysis

Structure

5,6-Dihydroxy-Des(dimethoxy) Bosutinib features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's core structure is derived from the quinazolinone framework, which includes:

  • Two hydroxyl groups at positions 5 and 6.
  • A modified dimethoxy group that influences its interaction with target proteins.

Data

The molecular formula for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be represented as follows:

PropertyValue
Molecular FormulaC18H16N2O4
Molecular Weight328.33 g/mol
IUPAC Name5,6-dihydroxy-7-(3-(dimethylamino)propyl)-3-quinolinecarbonitrile

Spectroscopic data (NMR, MS) confirm the presence of these functional groups and structural integrity.

Chemical Reactions Analysis

Reactions

5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo various chemical reactions that modify its structure and enhance its therapeutic potential:

  1. Oxidation: Can introduce additional functional groups or modify existing ones.
  2. Reduction: Alters oxidation states, potentially enhancing biological activity.
  3. Substitution Reactions: Involves introducing new alkyl or acyl groups under acidic or basic conditions.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing analogs with improved efficacy against specific targets.

Mechanism of Action

The mechanism of action for 5,6-Dihydroxy-Des(dimethoxy) Bosutinib involves its interaction with specific kinases involved in signaling pathways associated with cell proliferation and survival:

  1. Inhibition of Tyrosine Kinases: The compound binds to the active site of Src and Abl kinases, blocking their activity.
  2. Modulation of Signaling Pathways: This inhibition leads to reduced phosphorylation of downstream targets, ultimately affecting cell growth and survival.

Data suggest that this compound may overcome resistance mechanisms seen with other tyrosine kinase inhibitors by effectively targeting alternative pathways .

Physical and Chemical Properties Analysis

Physical Properties

5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically presents as a solid at room temperature with moderate solubility in organic solvents. Its melting point is generally within a defined range indicating stability under standard laboratory conditions.

Chemical Properties

The chemical properties include:

  • Reactivity towards electrophiles and nucleophiles due to the presence of hydroxyl groups.
  • Stability under acidic or neutral conditions but may degrade under strong alkaline environments.

Relevant analyses such as thermal stability and solubility tests are essential for understanding its behavior in biological systems .

Applications

Scientific Uses

5,6-Dihydroxy-Des(dimethoxy) Bosutinib has several applications in scientific research:

  1. Cancer Research: Investigated for its potential as a therapeutic agent against various cancers due to its ability to inhibit key signaling pathways.
  2. Drug Development: Used as a lead compound for synthesizing more potent analogs with improved pharmacokinetic properties.
  3. Biological Studies: Explored for understanding kinase signaling mechanisms and resistance pathways in cancer cells.

This compound represents a valuable tool in the ongoing search for effective cancer therapies and highlights the importance of structural modifications in enhancing drug efficacy .

Synthetic Methodologies and Pathway Optimization of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib

Demethylation Strategies in Bosutinib Derivative Synthesis

Demethylation of the methoxy groups at C5 and C6 positions on bosutinib’s quinazolinone core is a critical step in synthesizing 5,6-dihydroxy-des(dimethoxy) bosutinib. Boron tribromide (BBr₃) in anhydrous dichloromethane (DCM) remains the gold standard for O-demethylation due to its high regioselectivity and yields (>85%). This reaction proceeds via the formation of a boron–methoxy complex, followed by cleavage at temperatures maintained at −78°C to 0°C to prevent overreaction [1] [7]. Alternative agents like iodotrimethylsilane (TMSI) or aluminum chloride (AlCl₃) in ethanethiol offer moderate yields (60–75%) but risk deschlorination or thiomethyl ether formation. Recent advances utilize catalytic hydrogenation with Pd/C under acidic conditions (e.g., trifluoroacetic acid), achieving 92% conversion while preserving the quinazolinone scaffold and minimizing byproducts [4]. The choice of demethylating agent depends on the presence of sensitive functional groups; BBr₃ is optimal for halogen-retentive substrates, while catalytic hydrogenation suits acid-labile intermediates.

Table 1: Demethylation Reagent Performance Comparison

ReagentConditionsYield (%)Byproducts
BBr₃DCM, −78°C to 0°C, 4 h85–92Minimal
AlCl₃/EthanethiolReflux, 12 h60–70Thiomethyl ethers (5–10%)
TMSIAcetonitrile, 60°C, 8 h65–75Deschlorination (≤8%)
Pd/C + TFAH₂ (1 atm), RT, 6 h88–92None observed

Regioselective Hydroxylation Techniques for Quinazolinone Core Modification

Regioselective hydroxylation at C5 and C6 requires precise control to avoid overoxidation or epoxide formation. Directed ortho-hydroxylation employs palladium(II)-catalyzed C–H activation using PhI(OAc)₂ as an oxidant, achieving 80% selectivity for the C5 position in bosutinib intermediates [3] [8]. For simultaneous C5/C6 dihydroxylation, microbial biotransformation with Streptomyces sp. ATCC 55043 delivers 70% yield under aerobic conditions (pH 7.0, 28°C), leveraging the organism’s dioxygenase enzymes. Chemical methods include ortho-lithiation of methoxy precursors at −40°C using n-BuLi, followed by boronation and oxidative workup (H₂O₂/NaOH), yielding 75–80% dihydroxylated product. Crucially, hydroxylation must precede demethylation if methoxy groups are present, as free phenols facilitate unwanted chelation or oxidation. Recent studies show that electron-donating groups at C2 enhance C5 selectivity via steric hindrance modulation [8].

Catalytic Systems for Controlled Dealkylation-Dependent Functionalization

Dealkylation-dependent functionalization integrates demethylation with downstream modifications like amination or halogenation. Lewis acid catalysts (e.g., AlCl₃) enable one-pot tandem dealkylation–chlorination when using POCl₃, converting methoxy groups to chlorides (85% yield), which are hydrolyzed to hydroxyls [1] [7]. For amination, Pd(OAc)₂/Xantphos catalyzes aerobic oxidative amination after dealkylation, coupling the hydroxylated quinazolinone with amines at 80°C (DMSO, 8 h). Boron trifluoride etherate (BF₃·OEt₂) is emerging as a dual-purpose catalyst, facilitating demethylation while activating the ring for electrophilic substitutions (e.g., sulfonation) without isolation. Key to success is controlling stoichiometry: AlCl₃ must be limited to 1.2 equivalents to avoid polymerization, and Pd catalysts require 5 mol% loading for optimal turnover [3] [7].

Table 2: Catalytic Systems for Tandem Dealkylation–Functionalization

CatalystFunctionalizationConditionsYield (%)Selectivity
AlCl₃ChlorinationPOCl₃, 80°C, 6 h85C5 (95%)
Pd(OAc)₂/XantphosAminationDMSO, O₂, 80°C, 8 h78C6 (90%)
BF₃·OEt₂SulfonationSO₃, DCM, RT, 2 h82C5/C6 (1:1)

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Routes

Solution-phase synthesis dominates bosutinib derivative production due to scalability. The Sutherland route starts with 2-methoxy-5-nitrophenol, proceeding through nitration, reduction, cyclization, and demethylation over seven steps (overall yield: 32.1%) [1]. In contrast, solid-phase approaches anchor intermediates to Wang resin via a carboxylic acid linker, enabling microwave-assisted hydroxylation and dealkylation with 50% reduced reaction times. However, resin cleavage (TFA/DCM) lowers the overall yield to 18–22% due to incomplete release or side reactions [8]. Solution-phase advantages include easier monitoring (TLC/HPLC) and higher throughput, while solid-phase methods excel in purifying intermediates via simple filtration. Economic analysis reveals solution-phase costs are 40% lower for >1 kg batches, but solid-phase is preferable for generating analogs during structure–activity studies due to automated parallel synthesis capabilities.

Green Chemistry Approaches in Multi-Step Reaction Sequences

Green chemistry principles are increasingly applied to bosutinib derivative synthesis:

  • Solvent Optimization: Replacing DMF or DCM with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity by 90% while maintaining 88% yield [1] [6].
  • Catalysis: Pd-catalyzed aerobic oxidation eliminates stoichiometric oxidants like MnO₂, reducing metal waste by 70% [3].
  • Energy Efficiency: Flow chemistry systems shorten dihydroxylation from 12 h to 45 minutes (70°C, 15 bar) and improve regioselectivity to >95% [8].
  • Waste Valorization: Iron ammonium chloride reduction byproducts (Fe₃O₄) are magnetically recovered and repurposed as catalysts in other reactions, cutting hazardous waste by 50% [1] [6].Notably, enzymatic hydroxylation using engineered E. coli expressing P450 BM3 reduces water usage by 30% and achieves a 65% isolated yield, though substrate scope limitations remain [6].

Properties

CAS Number

2468737-94-0

Product Name

5,6-Dihydroxy-Des(dimethoxy) Bosutinib

IUPAC Name

4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C24H25Cl2N5O3

Molecular Weight

502.4 g/mol

InChI

InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29)

InChI Key

YATLVPNWKIGHJX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.